2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone
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Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a complex organic compound featuring a benzodioxole moiety linked to a piperazine ring, which is further connected to a dihydroxy-methylphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable base.
Coupling with Ethanone Derivative: The final step involves coupling the piperazine derivative with 2,4-dihydroxy-3-methylphenyl ethanone using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy-methylphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone structure, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting neurological disorders due to its structural similarity to known pharmacophores.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole and piperazine moieties but differs in the attached pyrimidine ring.
1-(2,4-Dihydroxy-3-methylphenyl)-2-(piperazin-1-yl)ethanone: Similar structure but lacks the benzodioxole moiety.
Uniqueness
The uniqueness of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone lies in its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-14-17(24)4-3-16(21(14)26)18(25)12-23-8-6-22(7-9-23)11-15-2-5-19-20(10-15)28-13-27-19/h2-5,10,24,26H,6-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLLLIIRUKOZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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